2-bromo-9H-xanthen-9-one
Overview
Description
2-bromo-9H-xanthen-9-one, also known as this compound, is a useful research compound. Its molecular formula is C13H7BrO2 and its molecular weight is 275.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotective, Antitumor, and Antimicrobial Applications : 2-bromo-9H-xanthen-9-one exhibits potential as a neuroprotector, antitumor, and antimicrobial agent. This broad spectrum of biological activities makes it a valuable compound in medicinal chemistry (Maia et al., 2020).
Chemical Research for Derivative Formation : It is used in the formation of xanthene- or thioxanthene-9-spiro-1′-indenes derivatives (Abdul-Malik et al., 1979), and in reactions involving xanthenyl chloride and asymmetric diarylethylenes (Tadros et al., 1970).
Protecting Group in Peptide Synthesis : It serves as a protecting group for cysteine in solid-phase peptide syntheses, demonstrating its utility in biochemistry (Han & Bárány, 1997).
Antioxidant and Acetylcholinesterase Inhibitor : As a xanthone derivative, it shows promise as an antioxidant and acetylcholinesterase inhibitor, important for treating conditions like Alzheimer's disease (Purushothaman & Thiruvenkatam, 2018).
Application in Organic Light-Emitting Diodes (OLEDs) : Due to its photophysical properties, aggregation-induced emission enhancement, and good thermal stability, this compound is considered a promising emitter layer in OLEDs (Nasiri et al., 2021).
Synthesis of Low-Molecular Building Blocks and Dyes : The synthesis of bromo xanthenes using PBr3/DMF reagent opens up possibilities for creating low-molecular building blocks and dyes, demonstrating its versatility in materials science (Kovtun et al., 2021).
Photodiode in Optoelectronic Sensor Applications : It can be used as a photodiode in optoelectronic sensor applications due to its photoconductivity characterization and thermal stability (Ibrahim et al., 2016).
Pharmaceutical Chemistry : The method for functionalizing 9-alkyl-9H-xanthenes has applications in pharmaceutical chemistry due to its mild conditions, high atom economy, and scalability (Yang et al., 2020).
Properties
IUPAC Name |
2-bromoxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrO2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQUGFRRGGOYCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408008 | |
Record name | 2-bromo-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56341-31-2 | |
Record name | 2-bromo-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMO-9-XANTHENONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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